2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole is a heterocyclic compound that combines the structural features of benzofuran and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole typically involves the condensation of 6-methoxy-2-benzofuran carboxylic acid with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(6-hydroxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine
- 1-(6-Methoxy-1-benzofuran-2-yl)ethanone
- 2-(2,4-Dimethoxybenzoyl)-phenyl benzofuran
Uniqueness
2-(6-Methoxy-1-benzofuran-2-yl)-1-methyl-1H-benzimidazole is unique due to its combined structural features of benzofuran and benzimidazole, which confer distinct chemical and biological properties. Its methoxy group and benzimidazole ring make it a versatile compound for various chemical modifications and applications.
Properties
CAS No. |
31773-08-7 |
---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-(6-methoxy-1-benzofuran-2-yl)-1-methylbenzimidazole |
InChI |
InChI=1S/C17H14N2O2/c1-19-14-6-4-3-5-13(14)18-17(19)16-9-11-7-8-12(20-2)10-15(11)21-16/h3-10H,1-2H3 |
InChI Key |
ZCYZXJFSWMEVHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC4=C(O3)C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.